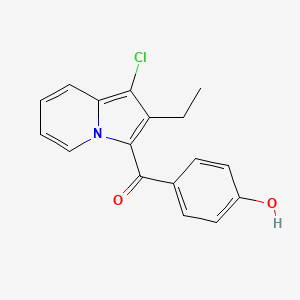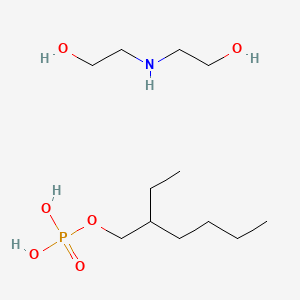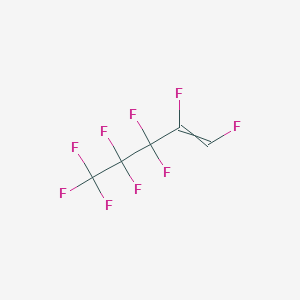
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a pentene backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of pentene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced fluorination techniques ensures efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentene backbone allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Addition Reactions: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) can be used to add across the double bond.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while addition of hydrogen bromide results in bromo-substituted products.
Aplicaciones Científicas De Investigación
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers, surfactants, and other materials that benefit from the unique properties of fluorinated compounds.
Mecanismo De Acción
The mechanism by which 1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms increase the compound’s electronegativity, affecting its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high electronegativity and stability play crucial roles.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,4-Nonafluorobutane: Another fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,3,4,4-Nonafluoropropane: A shorter-chain fluorinated compound with distinct reactivity.
1,1,2,2,3,3,4,4,5,5,5-Undecafluoropentane: A longer-chain fluorinated compound with additional fluorine atoms.
Uniqueness
1,2,3,3,4,4,5,5,5-Nonafluoropent-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the pentene backbone. This combination imparts distinct chemical properties, making it valuable for specialized applications that require high stability and reactivity.
Propiedades
Número CAS |
75180-13-1 |
|---|---|
Fórmula molecular |
C5HF9 |
Peso molecular |
232.05 g/mol |
Nombre IUPAC |
1,2,3,3,4,4,5,5,5-nonafluoropent-1-ene |
InChI |
InChI=1S/C5HF9/c6-1-2(7)3(8,9)4(10,11)5(12,13)14/h1H |
Clave InChI |
YAQXNCHHASYLCA-UHFFFAOYSA-N |
SMILES canónico |
C(=C(C(C(C(F)(F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




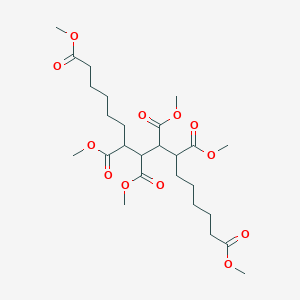
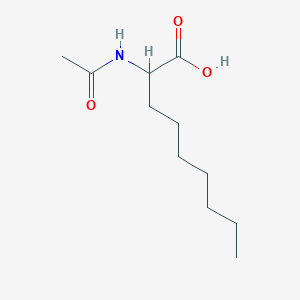
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)

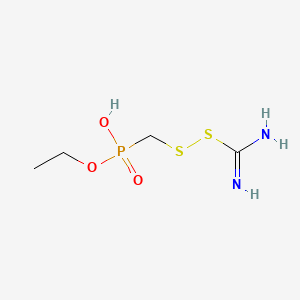
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
